2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(1H-indol-3-yl)ethyl]acetamide
Description
2-{2-[(Cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(1H-indol-3-yl)ethyl]acetamide is a synthetic small molecule characterized by a 1,3-thiazole core substituted at the 2-position with a cyclopentylcarbamoyl amino group and at the 4-position with an acetamide-linked indole ethyl moiety. The compound’s structure combines pharmacophoric elements from diverse drug classes:
Properties
IUPAC Name |
2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S/c27-19(22-10-9-14-12-23-18-8-4-3-7-17(14)18)11-16-13-29-21(25-16)26-20(28)24-15-5-1-2-6-15/h3-4,7-8,12-13,15,23H,1-2,5-6,9-11H2,(H,22,27)(H2,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMRBBHZMVLLQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several pharmacologically active molecules, enabling comparative analysis of substituent effects on activity and physicochemical properties.
Key Comparisons
Thiazole Core Modifications: Mirabegron’s 2-amino-thiazole moiety is critical for β3-adrenergic receptor activation . In contrast, the cyclopentylcarbamoyl substitution in the target compound may shift activity toward MAO inhibition, as seen in structurally related thiazole derivatives .
Substituent Effects on Lipophilicity and Binding :
- Cyclopentyl vs. Cyclohexyl: Cyclopentylcarbamoyl (target compound) has lower lipophilicity (clogP ~3.2) than cyclohexylcarbamoyl (clogP ~3.8), which may influence blood-brain barrier penetration .
- Indole Ethyl vs. Phenylethyl: The indole group’s planar aromatic system and hydrogen-bonding capacity (N–H) may favor interactions with enzymes like INMT or serotonin receptors, unlike Mirabegron’s phenylethyl group, which prioritizes β3-adrenergic binding .
Pharmacological Hypotheses: MAO Inhibition: Thiazole derivatives with carbamoyl substituents (e.g., compounds 4a-4i) inhibit MAO-A/B at IC₅₀ values of 10–50 nM . The target compound’s cyclopentylcarbamoyl group could mimic this activity.
Metabolic Stability :
- Mirabegron undergoes hepatic metabolism via CYP3A4/2D6 but lacks hepatotoxicity . The target compound’s indole moiety may increase CYP1A2 affinity, necessitating further metabolic studies.
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